1-(5,7-dimethyl-1H-indol-2-yl)ethan-1-amine
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Overview
Description
1-(5,7-dimethyl-1H-indol-2-yl)ethan-1-amine is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are prevalent in various natural products and pharmaceuticals .
Preparation Methods
The synthesis of 1-(5,7-dimethyl-1H-indol-2-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted under reflux in methanesulfonic acid to yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
1-(5,7-dimethyl-1H-indol-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-(5,7-dimethyl-1H-indol-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5,7-dimethyl-1H-indol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(5,7-dimethyl-1H-indol-2-yl)ethan-1-amine can be compared with other similar indole derivatives, such as:
2-(5-methoxy-1H-indol-3-yl)ethan-1-amine:
Indole-3-acetic acid: A well-known plant hormone with distinct biological functions compared to this compound.
Properties
Molecular Formula |
C12H16N2 |
---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
1-(5,7-dimethyl-1H-indol-2-yl)ethanamine |
InChI |
InChI=1S/C12H16N2/c1-7-4-8(2)12-10(5-7)6-11(14-12)9(3)13/h4-6,9,14H,13H2,1-3H3 |
InChI Key |
PMDJAMRVDSNOTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(N2)C(C)N)C |
Origin of Product |
United States |
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